![molecular formula C15H20N4O4 B2619741 2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-07-5](/img/structure/B2619741.png)
2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one
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Description
The compound “2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one” is a chemical substance used in scientific research . Its unique structure and properties make it suitable for various applications, including drug discovery and development, as well as in materials science and catalysis.
Synthesis Analysis
A series of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles were synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride by multi-step reactions . The structures of the target compounds were elucidated by IR, 1H NMR, MS, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one” include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Scientific Research Applications
Anti-Inflammatory Agents
The compound has been associated with anti-inflammatory activity. It has been found to reduce the number of writhings induced by acetic acid in a dose-dependent manner . This suggests that it could be used in the development of new anti-inflammatory drugs.
Antiproliferative Activity
Piperazine analogs, which include this compound, have shown potent antiproliferative activity against various types of tumors, including colon, prostate, breast, lung, and leukemia . This suggests potential applications in cancer treatment.
Histamine H4 Receptor Ligands
The compound has been associated with activity as a ligand for the histamine H4 receptor . This receptor is involved in inflammatory and immunological processes, suggesting potential applications in the treatment of immune diseases .
Antibacterial Activity
Some derivatives of the compound have shown promising antibacterial activity . This suggests potential applications in the development of new antibacterial drugs.
Antidepressant and Antipsychotic Drugs
Piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, including antidepressant and antipsychotic drugs . This suggests potential applications in the treatment of mental health disorders.
Parkinson’s and Alzheimer’s Disease Treatment
Piperazine is also a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests potential applications in the treatment of neurodegenerative disorders.
Gene Delivery Vehicles
The compound could potentially be used in the synthesis of biodegradable ionizable lipids for building inhalable delivery vehicles for mRNA and CRISPR-Cas9 gene editors .
Improved Synthesis of Quinazoline Derivatives
The compound has been used in the improved synthesis of quinazoline derivatives . These derivatives show a wide variety of biological activities, suggesting potential applications in various areas of medicinal chemistry .
properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-6-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-17-6-8-18(9-7-17)5-4-14-15(20)16-12-10-11(19(21)22)2-3-13(12)23-14/h2-3,10,14H,4-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMLKVXNCVOXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one |
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